molecular formula C23H27N5O2 B2362487 N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-4-methoxybenzamide CAS No. 923132-20-1

N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-4-methoxybenzamide

Cat. No.: B2362487
CAS No.: 923132-20-1
M. Wt: 405.502
InChI Key: IXAAHBQHRSMVJE-UHFFFAOYSA-N
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Description

N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-4-methoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with diethylamino and methyl groups, linked to a phenyl ring with an amino group, and further connected to a methoxybenzamide moiety. The unique structure of this compound makes it a subject of interest in medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-4-methoxybenzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization, chromatography, and distillation are essential to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper complexes.

    Solvents: DMF, DMSO, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-4-methoxybenzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For instance, it may inhibit the activity of certain kinases or interact with DNA, affecting gene expression and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-4-methoxybenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O2/c1-5-28(6-2)21-15-16(3)24-23(27-21)26-19-11-9-18(10-12-19)25-22(29)17-7-13-20(30-4)14-8-17/h7-15H,5-6H2,1-4H3,(H,25,29)(H,24,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXAAHBQHRSMVJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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